4-[(1E)-2-{4-[(1E)-2-[4-(Dioctylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dioctylaniline
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Overview
Description
4-[(1E)-2-{4-[(1E)-2-[4-(Dioctylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dioctylaniline is a complex organic compound known for its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-{4-[(1E)-2-[4-(Dioctylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dioctylaniline typically involves a series of diazotization and coupling reactions. The process begins with the diazotization of aniline derivatives, followed by coupling with dioctylamine-substituted benzene derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of diazenyl linkages.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions using automated reactors. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are common techniques employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-2-{4-[(1E)-2-[4-(Dioctylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dioctylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the diazenyl groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and various substituted aromatic compounds.
Scientific Research Applications
4-[(1E)-2-{4-[(1E)-2-[4-(Dioctylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dioctylaniline has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[(1E)-2-{4-[(1E)-2-[4-(Dioctylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dioctylaniline involves its interaction with molecular targets such as enzymes and receptors. The diazenyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The dioctylamino substituents may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1E)-2-{4-[(1E)-2-[4-(Dimethylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dimethylaniline
- 4-[(1E)-2-{4-[(1E)-2-[4-(Diethylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-diethylaniline
Uniqueness
The uniqueness of 4-[(1E)-2-{4-[(1E)-2-[4-(Dioctylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dioctylaniline lies in its dioctylamino substituents, which confer distinct lipophilic properties and influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where enhanced membrane permeability and interaction with hydrophobic environments are desired.
Properties
CAS No. |
188447-93-0 |
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Molecular Formula |
C50H80N6 |
Molecular Weight |
765.2 g/mol |
IUPAC Name |
4-[[4-[[4-(dioctylamino)phenyl]diazenyl]phenyl]diazenyl]-N,N-dioctylaniline |
InChI |
InChI=1S/C50H80N6/c1-5-9-13-17-21-25-41-55(42-26-22-18-14-10-6-2)49-37-33-47(34-38-49)53-51-45-29-31-46(32-30-45)52-54-48-35-39-50(40-36-48)56(43-27-23-19-15-11-7-3)44-28-24-20-16-12-8-4/h29-40H,5-28,41-44H2,1-4H3 |
InChI Key |
ZXJKHCLHSDTIPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N(CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
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